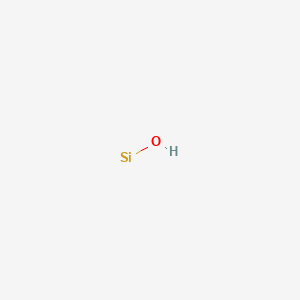
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester, also known as MEIAEE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester may reduce inflammation and pain.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One advantage of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to have a longer duration of action than some other anti-inflammatory drugs. However, one limitation of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of interest is its potential as a treatment for neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to reduce inflammation in the central nervous system, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, research is needed to optimize the synthesis of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester and to develop more effective methods of administering it.
合成法
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester can be synthesized through a multistep process involving the condensation of 2,3-dioxoindoline with ethyl 2-bromoacetate, followed by reduction and esterification. The resulting compound is a white crystalline solid with a melting point of 146-148°C.
科学的研究の応用
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-10(15)7-14-11-8(2)5-4-6-9(11)12(16)13(14)17/h4-6H,3,7H2,1-2H3 |
InChIキー |
LWUXEIAMFDJIGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C)C(=O)C1=O |
正規SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)


![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)